(1R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
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Overview
Description
(1R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions. Its stereochemistry is defined by the (1R) configuration, which can influence its reactivity and interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 3,4-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination, where an amine group is introduced. This can be achieved through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to amines or other derivatives using strong reducing agents.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which (1R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. The presence of chlorine atoms can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,4-Dichlorophenyl)ethanol: Lacks the amino group, affecting its reactivity and applications.
(1R)-2-Chloro-1-(3,4-dichlorophenyl)ethan-1-ol: Contains a chlorine atom instead of an amino group, leading to different chemical behavior and uses.
Uniqueness
(1R)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol is unique due to its combination of functional groups and stereochemistry, which confer specific reactivity and potential biological activity. Its distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
473552-28-2 |
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Molecular Formula |
C8H9Cl2NO |
Molecular Weight |
206.07 g/mol |
IUPAC Name |
(1R)-2-amino-1-(3,4-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
KAFHLYIMFOUYGL-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)Cl)Cl |
Origin of Product |
United States |
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